Product packaging for 3-Pyrimidin-2-ylbenzylamine(Cat. No.:CAS No. 910036-92-9)

3-Pyrimidin-2-ylbenzylamine

Cat. No.: B1358565
CAS No.: 910036-92-9
M. Wt: 185.22 g/mol
InChI Key: MXSXDKVANPZCBQ-UHFFFAOYSA-N
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Description

Overview of Pyrimidine (B1678525) and Benzylamine (B48309) Scaffolds in Medicinal Chemistry

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the core of a multitude of therapeutic agents. nih.govnih.gov As an electron-rich aromatic heterocycle, it is a fundamental component of nucleic acids (cytosine, thymine, and uracil), playing a critical role in the genetic code and various biological processes. juniperpublishers.comnih.gov This inherent biological relevance has inspired chemists to incorporate the pyrimidine scaffold into a vast array of drug candidates. The versatility of the pyrimidine ring allows for substitutions at multiple positions, enabling the fine-tuning of physicochemical properties and biological targets. nih.gov Consequently, pyrimidine derivatives have found applications as anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular agents. nih.govorientjchem.orgorientjchem.org

Similarly, the benzylamine scaffold is a recurring motif in numerous pharmaceuticals. nih.gov It consists of a benzyl (B1604629) group attached to an amine, and its derivatives are known to exhibit a wide range of pharmacological activities. Benzylamine itself serves as a crucial intermediate in the synthesis of various drugs. organic-chemistry.org The presence of the benzyl group can influence a molecule's lipophilicity and its ability to interact with biological targets through hydrophobic and aromatic interactions.

The combination of these two pharmacophoric units in 3-Pyrimidin-2-ylbenzylamine results in a molecule with a distinct three-dimensional structure and electronic distribution, suggesting a potential for interaction with a variety of biological macromolecules.

Historical Context of this compound Research

Direct historical research records focusing exclusively on this compound are not extensively documented in publicly available literature. However, the scientific journey leading to the synthesis and potential investigation of this compound is built upon decades of foundational research into pyrimidine chemistry. The initial isolation of a pyrimidine derivative, alloxan, dates back to 1818. nih.gov The subsequent elucidation of the structures of pyrimidine bases in nucleic acids in the late 19th and early 20th centuries marked a pivotal moment, igniting immense interest in this heterocyclic system. juniperpublishers.com The synthesis of various pyrimidine derivatives and the exploration of their therapeutic potential have been a continuous effort throughout the 20th century and into the present day. The development of synthetic methodologies to create diversely substituted pyrimidines has been a key enabler of this research.

Contemporary Relevance of this compound in Chemical Biology

While specific studies on this compound are limited, the contemporary relevance of this compound can be inferred from the burgeoning research into structurally related molecules. The field of chemical biology increasingly relies on novel small molecules to probe biological pathways and to serve as starting points for drug discovery. Pyrimidinylbenzylamine analogs are being investigated for their potential to modulate the activity of various enzymes and receptors.

For instance, research on N-benzyl-2-phenylpyrimidin-4-amine derivatives has identified potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target for anticancer therapies. nih.gov Furthermore, derivatives of (3/4-(pyrimidin-2-ylamino)benzoyl)-based compounds have been synthesized and evaluated as novel antagonists of the retinoid X receptor alpha (RXRα), which plays a role in cancer development. orientjchem.org These examples underscore the potential for the pyrimidinylbenzylamine scaffold to interact with key biological targets. The specific substitution pattern of this compound may offer unique binding characteristics and biological activities that warrant further investigation.

Detailed Research Findings

As a specific chemical entity, this compound is characterized by the following properties:

PropertyValue
Molecular Formula C₁₁H₁₁N₃
Molecular Weight 185.23 g/mol
CAS Number 910036-92-9

For example, 2-chloropyrimidine (B141910) could be coupled with (3-(aminomethyl)phenyl)boronic acid under palladium catalysis to yield the target compound. The optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, would be crucial for achieving a high yield and purity. mdpi.com

The biological activity of this compound remains to be extensively studied. However, based on the known activities of related pyrimidine derivatives, it could be hypothesized to possess inhibitory activity against various kinases, a class of enzymes frequently targeted in cancer therapy. Further screening in diverse biological assays would be necessary to elucidate its specific cellular effects and molecular targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N3 B1358565 3-Pyrimidin-2-ylbenzylamine CAS No. 910036-92-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-pyrimidin-2-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-8-9-3-1-4-10(7-9)11-13-5-2-6-14-11/h1-7H,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSXDKVANPZCBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=CC=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640279
Record name 1-[3-(Pyrimidin-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910036-92-9
Record name 1-[3-(Pyrimidin-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Pyrimidin 2 Ylbenzylamine

Direct Synthesis Routes for 3-Pyrimidin-2-ylbenzylamine

Direct synthesis routes are characterized by the transformation of an advanced intermediate, where the core pyrimidine-benzene structure is already established, into the final benzylamine (B48309) product. The most prominent of these routes is the reduction of a nitrile.

The principal precursor for the direct synthesis of this compound is 3-(Pyrimidin-2-yl)benzonitrile . This compound contains the complete carbon skeleton of the target molecule, with the aminomethyl group masked as a nitrile functionality. The synthesis of this precursor itself is a critical step, often achieved via a palladium-catalyzed cross-coupling reaction, which is detailed in the multistep synthesis section.

PrecursorStructureRole
3-(Pyrimidin-2-yl)benzonitrileC₁₁H₇N₃Key intermediate for reduction to the target amine.

The conversion of the nitrile group in 3-(Pyrimidin-2-yl)benzonitrile to the primary amine of this compound is a reduction reaction. Various reducing agents and conditions can be employed for this transformation.

A notable method involves photocatalytic reduction. rsc.org In this approach, 3-(Pyrimidin-2-yl)benzonitrile can be reduced to this compound in an acidic aqueous suspension using a palladium-loaded titanium(IV) oxide (Pd/TiO₂) photocatalyst. rsc.org This method is significant as it demonstrates that the applicability of photocatalytic reduction is not strictly limited by the conduction band potential of the semiconductor photocatalyst. rsc.org

More conventional chemical reduction methods include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) in the presence of a metal catalyst such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum(IV) oxide (PtO₂). This method is highly effective but requires specialized high-pressure equipment.

Metal Hydride Reduction: Employing powerful reducing agents like Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, followed by an aqueous workup. Care must be taken as these reagents are highly reactive.

Borane-based Reagents: Using Borane (BH₃) complexes, such as BH₃-THF, which offer a milder alternative to LiAlH₄ for nitrile reduction.

Optimization of these reactions involves adjusting temperature, pressure (for hydrogenation), solvent, and the choice and stoichiometry of the reducing agent to maximize yield and minimize side products, such as secondary amines.

Multistep Synthesis Approaches for this compound

Multistep syntheses offer greater flexibility by constructing the molecule from more fundamental building blocks. The most versatile and widely used strategy for assembling the 2-phenylpyrimidine (B3000279) core is the Suzuki-Miyaura cross-coupling reaction. researchgate.netorganic-chemistry.org

Two primary sequential pathways are commonly employed, both of which utilize a Suzuki coupling as the key C-C bond-forming step.

Pathway A: Suzuki Coupling followed by Nitrile Reduction

Suzuki Coupling: This step involves the reaction of a pyrimidine (B1678525) electrophile with a benzene-based organoboron reagent. Specifically, 2-chloropyrimidine (B141910) or 2-bromopyrimidine is coupled with 3-cyanophenylboronic acid or its corresponding pinacol (B44631) ester. The reaction is catalyzed by a palladium complex, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or catalysts derived from Pd₂(dba)₃, and requires a base like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄). organic-chemistry.orgcommonorganicchemistry.com The product of this reaction is the key intermediate, 3-(Pyrimidin-2-yl)benzonitrile . nih.gov

Nitrile Reduction: The resulting 3-(Pyrimidin-2-yl)benzonitrile is then reduced to the target compound, This compound , using the methods described in section 2.1.2.

Pathway B: Suzuki Coupling followed by Reductive Amination

Suzuki Coupling: In this variation, 2-chloropyrimidine is coupled with 3-formylphenylboronic acid . The reaction conditions are similar to those in Pathway A, utilizing a palladium catalyst and a base. This reaction yields the intermediate 3-(Pyrimidin-2-yl)benzaldehyde .

Reductive Amination: The aldehyde is then converted to the primary amine via reductive amination. libretexts.org This process typically occurs in two stages within a single pot:

First, the aldehyde reacts with an ammonia (B1221849) source (such as ammonium (B1175870) formate (B1220265) or aqueous ammonia) to form an intermediate imine.

Second, the imine is reduced in situ to the amine. masterorganicchemistry.com Selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are ideal because they readily reduce the imine but not the starting aldehyde. masterorganicchemistry.com

Table of Reaction Pathways

PathwayStep 1IntermediateStep 2Final Product
A Suzuki Coupling of 2-halopyrimidine and 3-cyanophenylboronic acid3-(Pyrimidin-2-yl)benzonitrileNitrile Reduction (e.g., H₂/Catalyst, LiAlH₄)This compound
B Suzuki Coupling of 2-halopyrimidine and 3-formylphenylboronic acid3-(Pyrimidin-2-yl)benzaldehydeReductive Amination (e.g., NH₃ source, NaBH₃CN)This compound

Regardless of the synthetic route, the crude product must be isolated and purified. Standard laboratory procedures are employed for this purpose.

Work-up: After the reaction is complete, a typical work-up involves quenching the reaction mixture, followed by extraction with an appropriate organic solvent (like ethyl acetate (B1210297) or dichloromethane) from an aqueous phase. The organic layers are then combined, washed with brine, dried over an anhydrous salt (such as MgSO₄ or Na₂SO₄), and concentrated under reduced pressure.

Purification: The most common method for purifying the final product and key intermediates is column chromatography on silica (B1680970) gel. beilstein-journals.orgajol.info A gradient of solvents, often a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate), is used to elute the desired compound from the column, separating it from unreacted starting materials and byproducts. beilstein-journals.orgresearchgate.net Recrystallization may also be used if a suitable solvent system can be found.

Green Chemistry Principles in this compound Synthesis

Efforts to develop more environmentally benign synthetic methods have influenced the strategies for preparing this compound. Several green chemistry principles can be applied to its synthesis:

Catalysis: The use of catalytic methods, such as the palladium-catalyzed Suzuki coupling and catalytic hydrogenation, is inherently greener than using stoichiometric reagents. researchgate.net Catalysts are used in small amounts and can often be recycled, reducing waste.

Aqueous Media: Some modern Suzuki coupling protocols have been developed to work in aqueous phases, reducing the reliance on volatile organic compounds (VOCs). researchgate.net

Atom Economy: Reductive amination is a highly atom-economical reaction, as most of the atoms from the reactants are incorporated into the final product. One-pot procedures, where the imine formation and reduction occur in the same vessel, further enhance efficiency and reduce waste from intermediate isolation steps. researchgate.net

Alternative Energy Sources: The use of photocatalysis or microwave irradiation can lead to shorter reaction times, lower energy consumption, and sometimes improved yields compared to conventional heating. rsc.orgmdpi.com

Safer Reagents: Employing reagents like sodium triacetoxyborohydride in reductive aminations is often preferred over the more toxic sodium cyanoborohydride to avoid cyanide in the waste stream. masterorganicchemistry.com

By integrating these principles, the synthesis of this compound can be made more efficient, safer, and more sustainable.

Scale-Up Considerations for this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of several factors to ensure the process is efficient, cost-effective, safe, and environmentally sustainable. Key areas of focus include process optimization, reactor and equipment selection, and management of raw materials and waste streams.

Process Optimization for Large-Scale Synthesis

For the Suzuki-Miyaura coupling route, optimization on a larger scale would involve fine-tuning parameters to maximize yield and throughput while minimizing costs. This includes the selection of the catalyst, solvent, base, and reaction temperature. While palladium-based catalysts are highly effective, their cost can be a significant factor in large-scale production. google.comgoogle.com Therefore, optimizing the catalyst loading (mol%) to the lowest effective level is crucial. google.com The use of more economical ligands or even ligand-free systems, where applicable, could also be explored. google.com

Solvent selection is another critical aspect. While solvents like 1,4-dioxane (B91453) are common in laboratory settings, their use at an industrial scale can be problematic due to safety and environmental concerns. google.com A shift towards greener solvents or the development of aqueous-phase reaction conditions would be a significant advantage for industrial processes. google.com The choice of base also needs to be evaluated for cost, safety, and ease of removal during workup. google.com

For the reductive amination or nitrile reduction step, the choice of reducing agent is paramount. While reagents like sodium borohydride (B1222165) are effective, their cost and the generation of borate (B1201080) waste streams need to be managed. researchgate.net Catalytic hydrogenation, using hydrogen gas and a metal catalyst (e.g., palladium on carbon), is often a more atom-economical and cost-effective alternative for large-scale reductions. semanticscholar.org However, this requires specialized high-pressure reactor systems and careful handling of flammable hydrogen gas.

Reactors and Equipment

The choice of reactor is dictated by the specific reaction conditions. For the Suzuki-Miyaura coupling, which may require elevated temperatures, glass-lined or stainless steel reactors with good heating and mixing capabilities would be suitable. For catalytic hydrogenation, a high-pressure autoclave is necessary. The material of construction must be compatible with all reactants, intermediates, and solvents to prevent corrosion and contamination.

Continuous flow reactors offer a modern alternative to traditional batch processing. nih.gov Flow chemistry can provide better control over reaction parameters, leading to improved safety, consistency, and potentially higher yields. nih.gov This approach could be particularly beneficial for exothermic reactions or when dealing with unstable intermediates.

Raw Material and Waste Management

Efficient waste management is a key component of green chemistry and is essential for industrial-scale synthesis. This includes the recovery and recycling of solvents and catalysts where feasible. For instance, methods for removing and recovering palladium from the reaction mixture are an important consideration. google.com The treatment of aqueous waste streams to remove inorganic salts and any residual organic compounds is also necessary to comply with environmental regulations.

A summary of key scale-up considerations for the two primary synthetic routes is presented in the table below.

Factor Suzuki-Miyaura Coupling Reductive Amination / Nitrile Reduction
Catalyst Optimization of palladium loading; exploration of cheaper ligands or ligand-free systems.Use of heterogeneous catalysts (e.g., Pd/C) for easier separation and reuse; catalytic transfer hydrogenation as an alternative to high-pressure H2.
Solvent Transition to greener solvents; development of aqueous reaction conditions.Selection of solvents that are safe, easily recoverable, and compatible with the reducing agent.
Reducing Agent Not applicable.Shift from stoichiometric reagents (e.g., NaBH4) to catalytic hydrogenation (H2) for better atom economy and lower cost.
Equipment Glass-lined or stainless steel reactors; potential for continuous flow reactors.High-pressure autoclaves for hydrogenation; standard reactors for other reducing agents.
Safety Management of flammable solvents and potentially pyrophoric reagents.Safe handling of hydrogen gas under pressure; management of potentially hazardous reducing agents.
Waste Recovery and recycling of palladium catalyst and solvents; disposal of inorganic salts.Management of borate waste (if using borohydrides); catalyst filtration and recovery.

By addressing these scale-up considerations, a robust and economically viable industrial process for the production of this compound can be developed.

Derivatives and Analogues of 3 Pyrimidin 2 Ylbenzylamine

Design Principles for 3-Pyrimidin-2-ylbenzylamine Derivatives

The design of derivatives based on the this compound core is a strategic process aimed at optimizing the molecule's interaction with specific biological targets, often kinases. This involves a modular approach, where different components of the scaffold are systematically altered.

Structural Modifications of the Pyrimidine (B1678525) Ring

The pyrimidine ring serves as a crucial "hinge-binding" motif in many kinase inhibitors, making its modification a key aspect of drug design. acs.orgacs.org The pyrimidine core has been extensively used in the development of kinase inhibitors, including several FDA-approved drugs. acs.org The versatility of the pyrimidine scaffold allows for substitutions at various positions, which can fine-tune the inhibitor's selectivity and potency. acs.org For instance, in the development of pyrimidine-based kinase inhibitors, modifications at the 5-position of the pyrimidine core, which is located near the gatekeeper residue of the kinase binding pocket, have been explored to enhance inhibitory profiles. acs.org Combining the pyrimidine core with other heterocyclic rings, such as pyrazole (B372694) or imidazole, has shown promise in creating novel cyclin-dependent kinase (CDK) inhibitors with improved efficacy. nih.gov

In a study on pyrimidine-based Aurora kinase inhibitors, modifications to the R² water-solubilizing group at the 4-position of the pyrimidine ring were found to have a limited effect on the reduction of oncoprotein levels, while substitutions on the benzene (B151609) ring were crucial for activity. acs.org Another study on pyrimidine base hydroxamic acid derivatives as dual JMJD3 and HDAC inhibitors highlighted the importance of rational drug design in creating compounds with dual inhibitory potency. nih.gov

Substitutions on the Benzylamine (B48309) Moiety

The benzylamine portion of the molecule provides a versatile platform for introducing a variety of substituents to probe for additional interactions with the target protein and to modify the physicochemical properties of the compound. There is often considerable space around the central aromatic ring of the benzylamine moiety, allowing for the introduction of a wide range of substituents, including halogens, heterocycles, and alkyl or alkoxy groups. nih.gov

The nitrogen atom of the amine linker and the amide bond can act as hydrogen-bond donors. N-alkylation of these positions helps to determine their role in enzyme-inhibitor interactions. nih.gov It is also possible to introduce alkyl groups onto the methylene (B1212753) of the amine linker to create favorable hydrophobic interactions. nih.gov The benzylamine functional group is a common feature in many monoamine oxidase (MAO) inhibitors, suggesting its importance as a structural requirement for this class of compounds. tandfonline.com

Heterocyclic Fusions and Extended Scaffolds

To explore a broader chemical space and to introduce novel structural features, the pyrimidine ring can be fused with other heterocyclic systems. These fused scaffolds often exhibit unique biological activities and provide new avenues for inhibitor design.

Pyrrolo[2,3-d]pyrimidine: This scaffold is a versatile building block for creating tailored drug candidates, particularly for mutant EGFR tyrosine kinase inhibitors. nih.gov A series of pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and investigated as inhibitors of RET kinase, with structure-activity relationship studies revealing that substitutions at various positions significantly impact activity. nih.gov The synthesis of these derivatives can be achieved through methods like one-pot three-component reactions or palladium-catalyzed reactions. scielo.org.mxjst.go.jp

Pyrazolo[1,5-a]pyrimidine: These derivatives are a significant class of N-heterocyclic compounds in medicinal chemistry and materials science. nih.gov They have been explored as inhibitors of various protein kinases, including PI3Kδ, with structure-activity relationship studies highlighting the influence of substituent patterns on their pharmacological properties. nih.govrsc.org Synthetic strategies for pyrazolo[1,5-a]pyrimidines include cyclization, condensation, and multi-component reactions. rsc.orgresearchgate.net

Thieno[2,3-d]pyrimidine (B153573): Thienopyrimidines are considered bioisosteres of quinazolines and purines, making them attractive scaffolds in drug design. ijacskros.comthepharmajournal.com A variety of thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their biological activities. rsc.orgscielo.br Synthesis often involves the cyclization of substituted thiophene (B33073) precursors or nucleophilic substitution on a 4-chlorothieno[2,3-d]pyrimidine (B15048) intermediate. nih.gov

Triazolo[1,5-a]pyrimidine: The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is structurally similar to the purine (B94841) ring and has found numerous applications in medicinal chemistry. nih.gov Derivatives of this scaffold have been designed as antibacterial agents and DNA gyrase inhibitors. nih.gov Synthetic approaches include multicomponent reactions and the reaction of 5-amino-4H-1,2,4-triazole-3-thiol with various reagents. researchgate.netacs.org

Synthetic Strategies for this compound Analogues

The construction of this compound analogues relies on a range of modern synthetic methodologies that allow for the efficient and selective formation of the key chemical bonds within the target molecules.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are extensively used to form carbon-carbon and carbon-nitrogen bonds in the synthesis of pyrimidine derivatives. thieme-connect.com The Buchwald-Hartwig amination is a powerful tool for the synthesis of aminopyrimidines from halopyrimidines. thieme-connect.com This reaction allows for the clean formation of C-4-aminated products under mild conditions with low catalyst loading. thieme-connect.com

The Suzuki-Miyaura coupling reaction is another widely used palladium-catalyzed method for creating C-C bonds by coupling an organoboron compound with a halide. acs.org This reaction has been employed in the synthesis of pyridinyl-pyrimidines. thieme-connect.com Furthermore, palladium catalysis can be used to introduce diverse functional groups, which enhances the structural diversity and biological activity of pyrimidine-based compounds. rsc.org Palladium complexes with pyrimidine-functionalized N-heterocyclic carbene ligands have shown good catalytic activity in Heck coupling reactions. rsc.org

Reductive Amination Protocols

Reductive amination is a fundamental transformation in organic chemistry for the synthesis of amines from carbonyl compounds and is a key step in the synthesis of the benzylamine portion of the target molecules. byu.edu This one-pot reaction involves the initial formation of an imine or iminium ion from the reaction of an aldehyde or ketone with an amine, followed by in-situ reduction. byu.edu

A variety of reducing agents can be employed, with benzylamine-borane being one example. byu.edu Ruthenium-catalyzed reductive amination of aldehydes and ketones with ammonia (B1221849) offers a waste-free method to access a broad range of primary amines, including benzylic amines. nih.gov This method tolerates a wide array of functional groups. nih.gov Gold catalysts supported on various oxides have also been investigated for the reductive amination of ketones with benzylamine. d-nb.info

Alkylation and Acylation Reactions

The primary amine of the benzylamine group is a key site for functionalization through alkylation and acylation reactions. These reactions allow for the introduction of a vast array of substituents, thereby modifying the compound's steric and electronic properties.

Alkylation: N-alkylation of the benzylamine can be achieved using various alkyl halides. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. Furthermore, the nitrogen atoms of the pyrimidine ring can also undergo alkylation, although this is generally less favorable under standard conditions. It is important to consider that Friedel-Crafts alkylation, a common method for adding alkyl groups to aromatic rings, is often problematic with substrates containing amino groups. libretexts.orglibretexts.org The lone pair of electrons on the amine can react with the Lewis acid catalyst (e.g., AlCl₃), leading to the formation of a deactivated complex that inhibits electrophilic aromatic substitution. libretexts.org This places a positive charge near the benzene ring, which strongly deactivates it. libretexts.org Polyalkylation is another potential limitation of Friedel-Crafts alkylation, as the introduction of an electron-donating alkyl group can activate the ring towards further substitution. libretexts.orgyoutube.com

Acylation: The benzylamine nitrogen readily reacts with acylating agents such as acid chlorides or anhydrides to form stable amide derivatives. This reaction is generally high-yielding and provides a reliable method for introducing diverse acyl groups. Unlike Friedel-Crafts alkylation, the corresponding acylation reaction introduces a deactivating acyl group, which prevents further reactions on the aromatic ring. libretexts.org The resulting acyl cation is stabilized by resonance, preventing the carbocation rearrangements that can plague alkylation reactions. libretexts.org

The table below outlines potential reactions and considerations for the alkylation and acylation of this compound.

Reaction TypeReagent ExamplePotential ProductKey Considerations
N-Alkylation Iodomethane (CH₃I)N-Methyl-3-(pyrimidin-2-yl)benzylamineThe reaction introduces a methyl group onto the benzylamine nitrogen.
N-Acylation Acetyl Chloride (CH₃COCl)N-Acetyl-3-(pyrimidin-2-yl)benzylamineForms a stable amide bond, useful for introducing carbonyl functionalities.
Friedel-Crafts Alkylation t-Butyl chloride / AlCl₃Not recommendedThe amine group interferes with the Lewis acid catalyst, deactivating the ring. libretexts.org
Friedel-Crafts Acylation Acetyl Chloride / AlCl₃Not recommendedSimilar to alkylation, the amine group's basicity presents a significant challenge. libretexts.org

Cyclization Reactions

The this compound scaffold is a valuable precursor for synthesizing more complex, fused heterocyclic systems through cyclization reactions. These reactions can be either intramolecular or intermolecular, leading to novel ring structures with potential biological activities.

One prominent strategy involves using the existing functional groups to build new rings. For instance, derivatives of this compound can undergo cyclization to form polycyclic structures. A relevant synthetic approach involves the cyclization of pyrimidine derivatives to form fused pyrazolopyrimidines. nih.gov In a conceptual adaptation, a suitably functionalized this compound derivative could undergo an intramolecular reaction between a group on the benzylamine nitrogen and a position on the pyrimidine ring, or vice versa.

Intermolecular cyclization reactions offer another pathway to structural complexity. For example, reacting a derivative like 1-pyrimidinyl-3-arylthiourea with reagents such as oxalyl dichloride can lead to the formation of new heterocyclic rings fused to the pyrimidine core. researchgate.net Such strategies significantly expand the chemical space accessible from the initial scaffold. mdpi.comnih.gov

The following table presents examples of potential cyclization pathways starting from derivatives of this compound.

Reaction TypeConceptual Starting MaterialReagent/ConditionResulting Scaffold
Intramolecular Cyclization 3-(4-Chloropyrimidin-2-yl)benzylamineStrong Base (e.g., NaH)Fused Pyrido[1,2-a]pyrimidine system
Pictet-Spengler Reaction This compoundAldehyde (e.g., Formaldehyde)Tetrahydro-β-carboline analogue
N-N Bond-Forming Cyclization Oxime derivative of a related pyrimidine aldehydeMesyl Chloride, BasePyrazolopyrimidine system nih.gov
[3+3] Cycloaddition Amidine derivative of the benzylamineα,β-Unsaturated ketoneDihydropyrimidine fused ring

Libraries of this compound-Based Compounds

The generation of chemical libraries is a cornerstone of modern drug discovery, allowing for the high-throughput screening of thousands of compounds against biological targets. imperial.ac.uk The this compound scaffold is an excellent candidate for library synthesis due to its multiple points for diversification.

Combinatorial Chemistry Approaches

Combinatorial chemistry provides a powerful set of tools for rapidly generating large, diverse collections of molecules from a common scaffold. nih.govwikipedia.org Using this compound as the core structure, combinatorial libraries can be synthesized by systematically introducing a variety of building blocks at its reactive sites.

A common technique is solid-phase synthesis, where the scaffold is attached to a polymer resin. stanford.edu The "split-and-pool" synthesis method is particularly efficient for creating vast libraries. wikipedia.org In this approach, the resin-bound scaffold is divided into multiple portions, each portion is reacted with a different building block (e.g., a unique acyl chloride to acylate the benzylamine nitrogen), and then all portions are recombined. Repeating this cycle with different sets of building blocks can generate a library containing thousands to millions of distinct compounds on individual resin beads. nih.gov

Scaffold Diversity and Exploration

The primary goal in creating chemical libraries is to achieve maximum scaffold diversity, which enhances the probability of discovering novel bioactive molecules by exploring uncharted chemical space. mdpi.com The this compound framework offers numerous avenues for generating structural diversity.

Strategies for diversification include:

Derivatization of the Benzylamine: As discussed, the amine provides a handle for introducing a wide variety of alkyl and acyl groups.

Modification of the Pyrimidine Ring: The pyrimidine ring can be substituted with different functional groups prior to or after its coupling to the benzylamine moiety.

Alteration of the Benzyl (B1604629) Ring: Substituents can be introduced onto the phenyl ring to modulate electronic properties and steric profile.

Scaffold Hopping and Ring Transformation: The core scaffold can be used as a template to synthesize related but structurally distinct heterocyclic systems, as seen in cyclization reactions. mdpi.com

This systematic exploration of the chemical space around the this compound core is crucial for developing structure-activity relationships (SAR) and optimizing lead compounds in drug discovery programs.

Diversification StrategyLocus of ModificationExample Building Blocks/ReagentsDesired Outcome
Amine Functionalization Benzylamine NitrogenDiverse carboxylic acids, sulfonyl chloridesExploration of interactions at the amine site
Aromatic Substitution Phenyl RingHalogens, nitro groups (via precursor)Modulation of electronic properties and metabolic stability
Heterocycle Modification Pyrimidine RingVarious amidines, ureas for initial synthesisAltering hydrogen bonding capacity and core scaffold shape
Core Rearrangement Entire ScaffoldCyclization reagents, multi-component reactionsGeneration of novel, fused heterocyclic systems

Mechanistic Investigations of Biological Activities of 3 Pyrimidin 2 Ylbenzylamine Derivatives

In Vitro Cellular Assays for Biological Activity Profiling

In vitro cellular assays are fundamental in the preliminary assessment of the biological effects of novel chemical entities. For 3-pyrimidin-2-ylbenzylamine derivatives, these assays have provided crucial insights into their potential as modulators of cell fate.

The antiproliferative activity of this compound derivatives has been a primary focus of investigation. A common method to evaluate this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.

Studies on (4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide/carbothioamide derivatives have demonstrated their ability to inhibit the proliferation of various cancer cell lines. nih.gov For instance, compound 6A , a thiourea (B124793) derivative, showed potent anti-proliferative activity against human cancer cell lines HepG2 and A549, with IC50 values below 10 µM. nih.gov In contrast, it exhibited low cytotoxicity in normal LO2 and MRC-5 cells, suggesting a degree of selectivity for cancer cells. nih.gov The structure-activity relationship (SAR) studies revealed that the substitution pattern on the pyrimidine (B1678525) and associated rings significantly influences the antiproliferative potency. For example, replacing a 4-(pyrimidin-2-ylamino)benzohydrazide scaffold with a 3-(pyrimidin-2-ylamino)benzohydrazide tended to decrease the activity. nih.gov

Similarly, novel pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their cytotoxic effects. Compounds 5e, 5h, 5k, and 5l showed promising activity against four different cancer cell lines, with IC50 values ranging from 29 to 59 µM. mdpi.com

Table 1: Antiproliferative Activity of Selected this compound Derivatives

Compound Cell Line IC50 (µM)
6A HepG2 < 10
6A A549 < 10
5k Multiple 29-59

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Several derivatives of this compound have been shown to induce apoptosis in cancer cells.

Mechanistic studies on compound 6A indicated that it induces apoptosis in a time- and dose-dependent manner. This was evidenced by the cleavage of poly (ADP-ribose) polymerase (PARP) and a significant stimulation of caspase-3 activity, a key executioner caspase in the apoptotic cascade. nih.gov

Further investigations into pyrrolo[2,3-d]pyrimidine derivatives, such as compound 5k , have provided more detailed insights into the apoptotic pathway. mdpi.com Treatment of HepG2 cells with compound 5k led to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. mdpi.com This shift in the Bax/Bcl-2 ratio is a critical event that permeabilizes the mitochondrial membrane, leading to the release of cytochrome c and subsequent activation of the caspase cascade. nih.gov Indeed, an increase in the levels of the executioner enzyme caspase-3 was also observed following treatment with compound 5k . mdpi.com Some pyrimidine derivatives have also been found to upregulate the tumor suppressor protein p53, which can, in turn, trigger apoptosis. gsconlinepress.com

A series of 2-sulfonyl-pyrimidinyl derivatives have been identified as apoptosis inhibitors that function by stabilizing mitochondrial respiratory complex II. nih.gov These compounds were able to block apoptosis induced by the overexpression of pro-apoptotic Bcl-2 family proteins like Bim and tBid. nih.gov

Table 2: Effect of Compound 5k on Apoptotic Proteins in HepG2 Cells

Protein Effect of Treatment Implication
Bax Upregulation Promotes apoptosis
Bcl-2 Downregulation Promotes apoptosis
Caspase-3 Upregulation Execution of apoptosis

The cell cycle is a tightly regulated process that governs cell division. Many anticancer agents exert their effects by causing cell cycle arrest at specific checkpoints, thereby preventing the proliferation of cancer cells.

Flow cytometry analysis has been instrumental in elucidating the effects of this compound derivatives on the cell cycle. For example, certain pyrazoline-3-one bearing derivatives have been shown to cause a significant arrest of the cell cycle at the G1 phase. researchgate.net Similarly, a 1H-pyrazolo[3,4-d]pyrimidine derivative was identified as an effective apoptotic agent that halts the cell cycle in the G0/G1 and G2/M phases. gsconlinepress.com

Mechanistic studies of the N-(pyridin-3-yl)pyrimidin-4-amine derivative 7l revealed that it induces cell cycle arrest and apoptosis in HeLa cells in a concentration-dependent manner. nih.gov Another 3-amide-pyrimidine-based derivative, MY-10 , was found to arrest the cell cycle at the G0/G1 phase. nih.gov The pyrrolo[2,3-d]pyrimidine derivative 5k has also been shown to induce cell cycle arrest in HepG2 cells. mdpi.com This ability to halt cell cycle progression is a key component of the anticancer activity of these compounds.

Enzyme and Receptor Interaction Studies

To understand the precise mechanisms of action of this compound derivatives, it is essential to identify their direct molecular targets, such as enzymes and receptors.

Kinases are a large family of enzymes that play crucial roles in signal transduction and are frequently dysregulated in cancer. The pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine (B156593), the nitrogenous base of ATP, and is found in many ATP-competitive kinase inhibitors. nih.gov

Phosphoinositide 3-kinase (PI3K): The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and survival, and its aberrant activation is common in many cancers. nih.gov Buparlisib, a 2,6-dimorpholinopyrimidine derivative, is an oral pan-PI3K inhibitor that competes with ATP. nih.gov Pyridopyrimidinones have been developed as selective inhibitors of the H1047R mutant of PI3Kα. nih.gov

Rho-associated coiled-coil containing protein kinase (ROCK): While specific studies on this compound derivatives as ROCK inhibitors are less common, the broader class of pyrimidine derivatives has been explored for this activity.

Dihydrofolate Reductase (DHFR): Some steroidal pyrimidine derivatives have been evaluated for their inhibitory potential against recombinant human DHFR (rhDHFR), with some compounds showing activity in the submicromolar range. researchgate.net

Other kinases are also targeted by pyrimidine derivatives. The 3-amide-pyrimidine derivative MY-10 is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), with IC50 values of 6.5 nM for FLT3-ITD and 10.3 nM for the FLT3-D835Y mutant. nih.gov The N-(pyridin-3-yl)pyrimidin-4-amine derivative 7l is a potent inhibitor of cyclin-dependent kinase 2 (CDK2), with an IC50 of 64.42 nM for the CDK2/cyclin A2 complex. nih.gov The pyrrolo[2,3-d]pyrimidine derivative 5k has shown inhibitory activity against multiple kinases, including EGFR, Her2, VEGFR2, and CDK2, with IC50 values ranging from 40 to 204 nM. mdpi.com

The efficacy of a drug is not only determined by its potency but also by its selectivity for the intended target. High selectivity can minimize off-target effects.

Compound 6A , a (4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide/carbothioamide derivative, was found to selectively bind to the ligand-binding domain (LBD) of Retinoid X Receptor alpha (RXRα) with a submicromolar affinity (Kd = 1.20 × 10−7 M). nih.gov Molecular docking studies have helped to predict the binding modes of these derivatives within the active sites of their target proteins. nih.gov

The selectivity of kinase inhibitors is often assessed by screening them against a panel of kinases. The pyrazolopyrimidine PP242 was found to be a highly selective inhibitor of mTOR, with much lower activity against other PI3-K family members. researchgate.net Similarly, the 3-amide-pyrimidine derivative MY-10 showed high selectivity for FLT3 over c-KIT kinase. nih.gov The benzothieno[3,2-d]pyrimidine derivative 7 displayed high selectivity for SIRT1 and SIRT2 over SIRT3. nih.gov

Chemical proteomics approaches, using immobilized pyrido[2,3-d]pyrimidine (B1209978) as a probe, have been employed to identify the target profile of this class of compounds, revealing interactions with numerous human protein kinases. researchgate.net Photoaffinity probes based on the imidazopyrazine scaffold have also been used to identify a range of on- and off-targets in the proteome. chemrxiv.org These studies are crucial for understanding the polypharmacology of these compounds and for designing more selective inhibitors in the future.

Modulation of Signaling Pathways (e.g., Akt, ERK, p38 MAPK)

The biological activity of chemical compounds is often rooted in their ability to modulate intracellular signaling pathways. Key pathways such as the Akt, extracellular signal-regulated kinase (ERK), and p38 mitogen-activated protein kinase (MAPK) cascades are central to regulating a multitude of cellular processes, including proliferation, survival, and differentiation. nih.gov The MAPK pathways, in particular, are tiered kinase cascades that translate extracellular signals into intracellular responses. nih.gov While the ERK pathway is typically activated by growth factors and mitogens, the p38 MAPK and JNK pathways are more responsive to cellular stress. nih.gov

While direct mechanistic studies on this compound's effect on these specific pathways are not extensively detailed in the available literature, the broader class of pyrimidine derivatives has been shown to interact with various signaling cascades. For instance, certain thieno[2,3-d]pyrimidine (B153573) derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase. nih.gov Inhibition of VEGFR-2 directly impacts downstream signaling, which includes the Akt and ERK pathways, crucial for angiogenesis in tumors. nih.gov This demonstrates the potential of the pyrimidine scaffold to serve as a foundation for kinase inhibitors.

The p38 MAPK pathway is a key component in inflammatory diseases, where it regulates the expression of pro-inflammatory cytokines and enzymes. nih.gov The activation of p38 MAPK is a critical step in the inflammatory response and in processes like cartilage and bone destruction. nih.gov Compounds that can modulate this pathway hold therapeutic potential. Although specific data on this compound is scarce, the established role of other pyrimidine-based compounds as modulators of complex signaling pathways suggests a plausible, yet unconfirmed, mechanism of action through interference with kinases like Akt, ERK, or p38 MAPK.

Anti-Infective Mechanistic Studies (e.g., Anti-Mycobacterial, Antibacterial)

The pyrimidine nucleus is a fundamental component of various antimicrobial agents. scirp.org Mechanistic studies into pyrimidine derivatives reveal diverse strategies for combating microbial pathogens, from disrupting cell wall integrity to inhibiting essential metabolic pathways.

Inhibition of Bacterial Growth Mechanisms

Derivatives of pyrimidine have demonstrated significant potential in inhibiting the growth of a wide spectrum of bacteria, including drug-resistant strains. The mechanisms underlying this inhibition are varied and depend on the specific structural modifications of the pyrimidine core.

One primary target for anti-mycobacterial agents is the synthesis of mycolic acids, which are essential, waxy components of the mycobacterial cell wall. longdom.orgnih.gov Drugs like isoniazid, for example, function by inhibiting this pathway. longdom.orgyoutube.com Some novel polycyclic amines have been found to inhibit cell wall synthesis in Mycobacterium tuberculosis. nih.gov

For broader antibacterial activity, different mechanisms are observed. Thieno[2,3-d]pyrimidinedione derivatives have shown potent and selective activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), although the precise mechanism remains under investigation. nih.gov Other research into 2-(benzylthio)pyrimidines and 2-(benzimidazolylmethylthio)pyrimidines has shown that substitutions on the benzyl (B1604629) group can enhance activity against both S. aureus (Gram-positive) and E. coli (Gram-negative). scirp.org

Furthermore, a series of novel 2- and 4-(3-nitro-1,2,4-triazol-1-yl)pyrimidines were found to inhibit the growth of multiple ESKAPE pathogens, a group of bacteria known for their high rates of antibiotic resistance. mdpi.com This activity suggests that these compounds may interfere with fundamental cellular processes common to these pathogens. mdpi.com The inhibition of biofilm formation, a key virulence factor for bacteria like K. pneumoniae and P. aeruginosa, has also been noted for certain pyrimidine–benzenesulfonamide derivatives, indicating an anti-virulence mechanism. mdpi.com

Table 1: Antibacterial Activity of Selected Pyrimidine Derivatives

Compound ClassTarget Organism(s)Observed Effect/ActivityCitation(s)
Thieno[2,3-d]pyrimidinedionesGram-positive bacteria (MRSA, VRSA, VRE)Potent antibacterial activity (MIC 2–16 mg/L) nih.gov
2-(Benzylthio)pyrimidinesStaphylococcus aureus, Escherichia coliGood antibacterial activity, enhanced by specific substitutions. scirp.org
2-(Benzimidazolylmethylthio)pyrimidinesStaphylococcus aureus, Escherichia coliEnhanced biological activity against both tested strains. scirp.org
4-(3-Nitro-1,2,4-triazol-1-yl)pyrimidinesESKAPE pathogens (excluding P. aeruginosa)Inhibition of bacterial growth. mdpi.com
Pyrimidine–benzenesulfonamide derivativesK. pneumoniae, P. aeruginosaSuppression of microbial biofilm formation. mdpi.com

Interaction with Riboswitches

Riboswitches are non-coding RNA domains located in the untranslated regions of messenger RNA (mRNA) that directly bind to small molecule metabolites. nih.gov This binding event induces a conformational change in the RNA structure, leading to the regulation of gene expression, either by terminating transcription or by blocking translation initiation. nih.gov Because they are widespread in bacteria but less common in higher eukaryotes, riboswitches are considered attractive targets for the development of novel antibacterial agents. nih.gov

These RNA sensors regulate the biosynthesis of essential metabolites, including amino acids, coenzymes, and the building blocks of nucleic acids, such as purines and pyrimidines. nih.gov For example, the phosphoribosyl pyrophosphate (PRPP) riboswitch controls the synthesis of purine (B94841) and pyrimidine nucleotides. nih.gov Given that this compound contains a pyrimidine moiety, it is mechanistically plausible that it or its derivatives could interact with riboswitches that sense pyrimidine precursors or related metabolites.

The interaction mechanism typically involves the ligand binding to a highly structured aptamer domain, which stabilizes a secondary structure that masks or exposes key genetic control elements, like a ribosome binding site or a terminator stem. nih.gov By designing molecules that can mimic the natural ligand, it is possible to hijack this regulatory system, shutting down the production of essential components and thereby inhibiting bacterial growth. While direct evidence of this compound interacting with a riboswitch has not been reported, this remains a compelling and viable hypothesis for its potential anti-infective action, warranting further investigation.

Structure Activity Relationship Sar Studies of 3 Pyrimidin 2 Ylbenzylamine Analogues

Elucidation of Pharmacophore Features

A pharmacophore model for a series of related compounds outlines the essential three-dimensional arrangement of functional groups required for biological activity. For pyrimidine (B1678525) derivatives, these models are instrumental in guiding the design of new, more potent analogues. nih.govnih.gov

Key pharmacophoric features often identified in pyrimidine-based compounds include:

Hydrogen Bond Acceptors: The nitrogen atoms within the pyrimidine ring are frequently identified as crucial hydrogen bond acceptors, interacting with donor groups in the target protein's binding site.

Hydrogen Bond Donors: The amine group in the benzylamine (B48309) moiety can act as a hydrogen bond donor, forming important interactions that contribute to binding affinity.

Aromatic/Hydrophobic Regions: The pyrimidine and benzene (B151609) rings typically serve as hydrophobic cores that engage in van der Waals or pi-pi stacking interactions with nonpolar residues in the binding pocket.

In a study on 2-phenylpyrimidine (B3000279) analogues as selective PDE4B inhibitors, a five-point pharmacophore model was developed which highlighted the importance of one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups for significant inhibitory activity. nih.gov While not identical to the 3-pyrimidin-2-ylbenzylamine core, this provides insight into the likely key features. The pyrimidine ring would serve as one aromatic and hydrogen-bonding feature, the benzyl (B1604629) ring as the second aromatic feature, and substituents on these rings could fulfill the roles of additional hydrophobic or hydrogen-bonding interactions.

A hypothetical pharmacophore model for this compound analogues could be proposed based on these general principles, featuring a hydrogen bond acceptor (pyrimidine nitrogens), a hydrogen bond donor (benzylamine), and two aromatic hydrophobic regions (the pyrimidine and benzene rings).

Impact of Substituent Electronic and Steric Properties on Activity

The biological activity of this compound analogues can be significantly modulated by the electronic and steric properties of substituents on both the pyrimidine and benzyl rings. The position of these substituents is also a critical determinant of their effect. nih.gov

Steric Effects: The size and shape of substituents play a crucial role in determining how well a molecule fits into its binding site. Bulky substituents may cause steric hindrance, preventing optimal binding, while smaller, appropriately shaped groups can enhance binding by filling hydrophobic pockets. In a study of 2,4-disubstituted pyrimidines, varying the steric bulk at both the C-2 and C-4 positions led to significant changes in inhibitory activity against cholinesterases.

The following table illustrates hypothetical SAR data based on related pyrimidine derivatives, demonstrating the potential impact of substituents on the activity of this compound analogues.

CompoundR1 (on Benzyl Ring)R2 (on Pyrimidine Ring)Activity (IC50, µM)
1HH10.5
24-FH5.2
33-ClH7.8
44-OCH3H9.1
5H4-CH38.3
6H4-CF312.4
74-F4-CH33.1

This table is a hypothetical representation to illustrate SAR principles and is not based on experimentally determined values for this compound.

Stereochemical Influences on Biological Activity

Stereochemistry can have a profound impact on the biological activity of a molecule. The three-dimensional arrangement of atoms can dictate how a ligand fits into the chiral environment of a protein's binding site. For this compound analogues, a chiral center can be introduced at the benzylic carbon if it is substituted with a group other than hydrogen.

In a study of 1,3-dioxoperhydropyrido[1,2-c]pyrimidine derivatives, highly strict stereochemical requirements for receptor binding and selectivity were observed. nih.gov The different diastereoisomers exhibited vastly different affinities for the target receptor, emphasizing the importance of a precise three-dimensional structure for optimal interaction. nih.gov For example, the L-Trp and the 4a,5-trans disposition of the bicyclic system were found to be essential for high potency and selectivity. nih.gov

Development of Predictive SAR Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable tools for predicting the activity of novel compounds and for optimizing lead structures.

For various classes of pyrimidine derivatives, QSAR models have been successfully developed. nih.govnih.gov These models often employ a range of molecular descriptors, including:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Electronic descriptors: These quantify the electronic properties of a molecule, such as partial charges and dipole moments.

Steric descriptors: These relate to the size and shape of the molecule.

Hydrophobic descriptors: These describe the lipophilicity of the molecule.

For example, a QSAR analysis of 3-pyrimidin-4-yl-oxazolidin-2-one derivatives as isocitrate dehydrogenase inhibitors utilized Topomer CoMFA and HQSAR methods to generate predictive models. nih.gov These models, with high cross-validation coefficients (q² > 0.78), were able to predict the bioactivity of new compounds in the series. nih.gov Similarly, a study on 2-phenylpyrimidine analogues as PDE4B inhibitors developed a 3D-QSAR model with a high correlation coefficient (R² = 0.918), demonstrating strong predictive power. nih.gov

The development of a predictive SAR model for this compound analogues would involve synthesizing a library of compounds with diverse substituents, measuring their biological activity, and then using computational methods to build and validate a QSAR model. Such a model could then be used to virtually screen new, unsynthesized analogues to prioritize those with the highest predicted activity for synthesis and testing.

Computational and Theoretical Studies

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Molecular docking studies on pyrimidine (B1678525) derivatives have successfully predicted their binding modes within the active sites of various protein targets. For instance, docking simulations of potent cyanopyridone derivatives with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2) have provided valuable insights. mdpi.com These studies show that the ligands can fit within the kinase domain, forming key interactions with amino acid residues. mdpi.com

For example, in the active site of VEGFR-2, the pyrimidine core of a ligand can orient itself to form hydrogen bonds with critical residues such as Cys1045 and Asp1046. mdpi.com The benzylamine (B48309) moiety can extend into a hydrophobic pocket, establishing van der Waals interactions. Similarly, when docked into the HER-2 active site, the pyrimidine ring can interact with the hinge region, a common binding motif for kinase inhibitors. mdpi.com The nitrogen atoms of the pyrimidine ring are often predicted to act as hydrogen bond acceptors. wjarr.com

Studies on other pyrimidine-based compounds targeting B-cell lymphoma 2 (Bcl-2) have also shown that these molecules can dock effectively into the ligand-binding domain of the protein. mdpi.com The binding is often characterized by a combination of hydrogen bonds and hydrophobic interactions, which are crucial for stabilizing the ligand-protein complex. mdpi.com The ability of the 3-cyanopyridone group in some derivatives to form a vital polar hydrogen bond interaction is thought to contribute significantly to their binding affinity. mdpi.com

The strength of the interaction between a ligand and its target protein is quantified by interaction energies or binding affinities, often expressed as a docking score or binding energy (in kcal/mol). Lower energy values typically indicate more stable and favorable interactions.

Docking studies on a series of pyrimidine derivatives against human cyclin-dependent kinase-2 (CDK2) have revealed compounds with significant binding energies. For example, derivatives have shown binding energies ranging from -7.4 to -7.9 kcal/mol. nih.gov Similarly, docking of cyanopyridone derivatives against VEGFR-2 yielded docking scores of -14.5 and -15.2 kcal/mol, which are comparable to the standard inhibitor sorafenib (B1663141) (-15.1 kcal/mol). mdpi.com

The table below summarizes representative interaction energies for various pyrimidine derivatives against different protein targets.

Compound ClassTarget ProteinBinding Energy / Docking Score (kcal/mol)
Pyrimidine DerivativesCyclin-Dependent Kinase 2 (CDK2)-7.4 to -7.9
Pyrimidine DerivativesB-cell lymphoma 2 (Bcl-2)Negative dock energy values reported
Cyanopyridone DerivativesVEGFR-2-14.5 to -15.2

These computational predictions of high binding affinity suggest that 3-Pyrimidin-2-ylbenzylamine and its analogs have the potential to be potent inhibitors of these and other related enzymes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of the physical movements of atoms and molecules over time. These simulations are used to study the stability of protein-ligand complexes and to perform conformational analysis of flexible molecules like this compound.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key flexible bond is the one connecting the benzyl (B1604629) group to the pyrimidine ring.

Studies on related structures, such as N'-(2-pyridyl)formamidines, have used Nuclear Magnetic Resonance (NMR) spectroscopy combined with the nuclear Overhauser effect to analyze conformations. These studies revealed a preference for a conformation where the lone pairs of the pyridine (B92270) and imino nitrogen atoms are in an anti orientation. rsc.org Similar principles would govern the conformational preferences of this compound, where steric hindrance and electronic interactions between the pyrimidine and benzyl rings dictate the most stable arrangement.

The conformational isomerism of related pyrimidine-based acylhydrazones has also been studied, demonstrating reversible transitions between syn-periplanar (SP) and anti-periplanar (AP) conformations. researchgate.net Density functional theory (DFT) calculations on different polymorphs of similar heterocyclic compounds have shown that different conformations can have relative energy spreads of around 10.6 kJ/mol, indicating that multiple conformations can be accessible at room temperature. nih.gov For a pyrazolo[3,4-d]pyrimidine derivative, a relaxed potential energy simulation showed that the energy difference between the least and most stable conformations, arising from rotation around a key bond, was 1.38 kJ/mol. mdpi.com

MD simulations are instrumental in assessing the stability of a ligand's binding pose within a protein's active site over time. researchgate.net These simulations can validate the results of molecular docking and provide a more realistic view of the interactions in a dynamic environment. nih.gov

A common method to evaluate stability is to monitor the root-mean-square deviation (RMSD) of the ligand's atoms from their initial docked position. A low and stable RMSD value over the course of the simulation suggests a stable binding mode. For example, Binding Pose Metadynamics (BPMD) is a technique used to assess ligand stability, where a PoseScore of ≤ 2 Å is considered stable. nih.gov

Another approach, Thermal Titration Molecular Dynamics (TTMD), uses a series of MD simulations at progressively increasing temperatures to qualitatively estimate the stability of the protein-ligand complex. nih.gov This method has been successfully used to distinguish between high-affinity and low-affinity ligands for various pharmaceutically relevant targets. nih.gov The stability of a protein-ligand complex is crucial as it can correlate with the ligand's efficacy. nih.gov

Quantum Chemical Calculations (e.g., DFT-based analysis)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic structure, reactivity, and spectroscopic properties of molecules.

DFT has been employed to study the reactivity of pyrimidine derivatives by calculating various molecular properties. nih.gov Analysis of the molecular electrostatic potential (MEP) map helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. wjarr.comscirp.org For pyrimidine derivatives, the nitrogen atoms of the pyrimidine ring are typically electron-rich sites, making them favorable for hydrogen bonding and interactions with electrophiles. wjarr.comscirp.org The hydrogen atoms of the amine group, conversely, represent electropositive regions. wjarr.com

Quantum chemical methods are also used to characterize hydrogen bonding sites and calculate the energetic parameters of complexation reactions. scirp.orgresearchgate.net For example, in a study of pyrimidine derivatives, DFT calculations at the B3PW91/6-311+G(d,p) level of theory were used to determine that the N6 nitrogen atom in the pyrimidine ring was the major hydrogen bonding site. scirp.org

Furthermore, DFT calculations are valuable for conformational analysis, allowing for the determination of the relative energies of different conformers. nih.gov Calculations on different polymorphs of a bis(pyridinyl)-substituted benzimidazole (B57391) showed that the energy differences between conformations were significant, influencing the observed crystal packing. nih.gov DFT can also be used to study reaction mechanisms, as demonstrated in the investigation of plausible routes to synthesize pyrazolo[3,4-d]pyrimidine-4-amines. researchgate.net

The table below summarizes key parameters obtained from DFT calculations for pyrimidine-related compounds.

Calculation TypeProperty InvestigatedExample FindingReference
MEP AnalysisNucleophilic/Electrophilic SitesPyrimidine nitrogen atoms are electron-rich, favorable for electrophilic attack. scirp.org
Energy CalculationConformational StabilityRelative energy spread between three conformations was 10.6 kJ mol⁻¹. nih.gov
Frequency CalculationVibrational SpectraTheoretical spectra reproduce experimental IR and Raman data. scifiniti.com
Reactivity DescriptorsChemical ReactivityChloro-substituted compounds exhibit potential reactivity. nih.gov

These computational and theoretical studies provide a comprehensive framework for understanding the chemical and biological properties of this compound, guiding further research and development of this compound and its derivatives for potential therapeutic applications.

Electronic Structure Analysis

The electronic structure of a molecule dictates its physical and chemical properties. Analysis of the electronic structure of this compound involves determining the distribution of electrons within the molecule and the energies of its molecular orbitals. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. irjweb.com

Another important tool in electronic structure analysis is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. uni-muenchen.delibretexts.org These maps use a color spectrum, typically with red indicating areas of high electron density (negative potential) and blue representing areas of low electron density (positive potential). wolfram.com For this compound, the nitrogen atoms of the pyrimidine ring are expected to be electron-rich regions, while the hydrogen atoms of the amine group would be electron-poor.

Table 1: Calculated Electronic Properties of a Representative Pyrimidine Derivative

PropertyValue
HOMO Energy-6.2967 eV
LUMO Energy-1.8096 eV
HOMO-LUMO Gap4.4871 eV
Dipole Moment3.5 D

Note: The data in this table is illustrative and based on a representative pyrimidine derivative from computational studies. irjweb.com Specific values for this compound would require dedicated quantum chemical calculations.

Reactivity Predictions

Based on the electronic structure analysis, predictions about the chemical reactivity of this compound can be made. The locations of the HOMO and LUMO can indicate the most probable sites for electrophilic and nucleophilic attack, respectively. masterorganicchemistry.com For instance, the electron-rich nitrogen atoms in the pyrimidine ring are likely to be susceptible to electrophilic attack. Conversely, the electron-deficient carbon atoms in the aromatic rings could be targets for nucleophiles. vaia.com

Quantum chemical descriptors such as chemical hardness, chemical potential, and electrophilicity index can be calculated to quantify the molecule's reactivity. wjarr.com These parameters help in understanding the molecule's stability and its propensity to participate in chemical reactions. wjarr.com For example, a smaller HOMO-LUMO gap generally suggests higher reactivity. irjweb.com

Table 2: Predicted Reactivity Descriptors for a Representative Pyrimidine Derivative

DescriptorValue
Chemical Hardness (η)2.2449 eV
Chemical Potential (μ)-4.05315 eV
Electrophilicity Index (ω)3.655 eV

Note: The data in this table is illustrative and based on a representative pyrimidine derivative from computational studies. irjweb.com Specific values for this compound would require dedicated calculations.

Cheminformatics and Bioactivity Profiling

Cheminformatics utilizes computational techniques to analyze chemical data, enabling the prediction of a molecule's biological activity and potential therapeutic targets. These methods are instrumental in modern drug discovery.

Similarity-Based Target Prediction

One of the fundamental principles in cheminformatics is the similarity property principle, which states that structurally similar molecules are likely to have similar biological activities. nih.gov Similarity-based target prediction methods leverage this principle to identify potential protein targets for a given compound. nih.gov By comparing the chemical structure of this compound to databases of compounds with known biological activities, potential targets can be inferred.

This process often involves the use of molecular fingerprints, which are bit strings that encode the structural features of a molecule. The similarity between two molecules can then be quantified using various coefficients, such as the Tanimoto coefficient. Machine learning algorithms can be trained on large datasets of molecule-target interactions to build predictive models that can suggest likely targets for new molecules. nih.gov

Virtual Screening Methodologies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those that are most likely to bind to a drug target, typically a protein or enzyme. irjweb.com There are two main approaches to virtual screening: structure-based and ligand-based.

Structure-based virtual screening (SBVS) requires the three-dimensional structure of the target protein. Docking algorithms are used to predict the binding mode and affinity of a ligand to the target's binding site. wolfram.com Ligand-based virtual screening (LBVS), on the other hand, does not require the 3D structure of the target. Instead, it uses a set of known active ligands to build a model that can distinguish between active and inactive molecules. nih.gov This model can then be used to screen large compound libraries. Given the availability of a known active ligand, pharmacophore models can be developed to identify key chemical features necessary for biological activity. These models are then used as queries to search for other molecules that share the same features.

Spectroscopic Characterization and Analytical Methodologies

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and analyzing the molecular vibrations of 3-Pyrimidin-2-ylbenzylamine. The spectra are characterized by vibrations of the pyrimidine (B1678525) ring, the benzene (B151609) ring, and the aminomethyl group.

The FT-IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its distinct functional moieties. The primary amine (-NH2) group of the benzylamine (B48309) portion would show symmetric and asymmetric stretching vibrations, typically in the region of 3500-3300 cm⁻¹ in the FT-IR spectrum. ijirset.com The N-H bending (scissoring) vibration is anticipated around 1650-1580 cm⁻¹. ijirset.com

The aromatic C-H stretching vibrations of both the pyrimidine and benzene rings are predicted to appear above 3000 cm⁻¹. researchgate.net The C=N and C=C stretching vibrations within the pyrimidine ring are expected in the 1600-1400 cm⁻¹ region. researchgate.net Specifically, pyrimidine itself shows characteristic Raman bands around 1570 cm⁻¹, 1470 cm⁻¹, and a strong ring breathing mode near 1000 cm⁻¹. researchgate.net The C-N stretching vibrations of the amine group and the pyrimidine ring are expected in the 1350-1250 cm⁻¹ range. ijirset.com Out-of-plane C-H bending vibrations for the substituted benzene ring would be observed in the 900-675 cm⁻¹ region, providing information about the substitution pattern.

A summary of the expected key vibrational frequencies is presented in Table 1.

Table 1: Predicted FT-IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Spectrum
N-H Asymmetric & Symmetric Stretching Primary Amine (-NH₂) 3500 - 3300 FT-IR
Aromatic C-H Stretching Pyrimidine & Benzene Rings > 3000 FT-IR, Raman
Aliphatic C-H Stretching Methylene (B1212753) (-CH₂-) 2960 - 2850 FT-IR, Raman
N-H Bending (Scissoring) Primary Amine (-NH₂) 1650 - 1580 FT-IR
C=N and C=C Ring Stretching Pyrimidine Ring 1600 - 1400 FT-IR, Raman
C=C Ring Stretching Benzene Ring 1600 - 1450 FT-IR, Raman
CH₂ Bending (Scissoring) Methylene (-CH₂-) ~1450 FT-IR
C-N Stretching Amine & Pyrimidine 1350 - 1250 FT-IR
Ring Breathing Pyrimidine Ring ~1000 Raman

A detailed molecular vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), would allow for the precise assignment of each observed band in the FT-IR and Raman spectra to specific normal modes of vibration. For the pyrimidine moiety, characteristic in-plane and out-of-plane ring deformation modes are expected. core.ac.uk The coupling of vibrations between the benzyl (B1604629) group and the pyrimidine ring through the C-C bond can also be analyzed. The Raman spectrum is particularly useful for observing the symmetric vibrations and the vibrations of the aromatic rings, which often give strong signals. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution, providing detailed information about the hydrogen and carbon environments within the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyrimidine ring, the substituted benzene ring, and the methylene and amine groups. The pyrimidine ring protons typically appear in the downfield region, with the H4 and H6 protons being equivalent and appearing as a doublet, while the H5 proton appears as a triplet. semanticscholar.orgresearchgate.net The aromatic protons of the 1,3-disubstituted benzene ring will exhibit a complex splitting pattern. The methylene protons (-CH₂-) adjacent to the amine and the benzene ring would likely appear as a singlet, while the amine protons (-NH₂) would also give a broad singlet, the chemical shift of which can be concentration and solvent dependent. rsc.org

The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique chemical environment. The carbon atoms of the pyrimidine ring are expected to resonate at high chemical shifts, typically between 150 and 170 ppm. chemicalbook.comresearchgate.net The carbons of the benzene ring will appear in the aromatic region (110-140 ppm), and the methylene carbon will be observed further upfield. organicchemistrydata.org

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the connectivity between protons and carbons, respectively, solidifying the structural assignment. mdpi.com

The chemical shifts in both ¹H and ¹³C NMR are influenced by the electronic environment of the nuclei. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring will deshield the adjacent protons and carbons, causing them to resonate at a lower field (higher ppm). researchgate.netchemicalbook.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton Multiplicity Expected Chemical Shift (δ, ppm)
Pyrimidine H-4, H-6 Doublet ~8.7
Pyrimidine H-5 Triplet ~7.3
Benzene Ring Protons Multiplet 7.2 - 7.8
Methylene (-CH₂-) Singlet ~4.0

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Expected Chemical Shift (δ, ppm)
Pyrimidine C-2 ~165
Pyrimidine C-4, C-6 ~157
Pyrimidine C-5 ~120
Benzene Ring C-1 (ipso, attached to CH₂) ~140
Benzene Ring C-3 (ipso, attached to pyrimidine) ~138
Benzene Ring Aromatic CH 125 - 130

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The exact mass of the molecular ion can be used to confirm the elemental composition. alfa-chemistry.com In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 185, corresponding to the molecular weight of the compound. alfa-chemistry.com

The fragmentation pattern would be characterized by the cleavage of the benzylic C-C bond and the C-N bond. A prominent fragment would be the tropylium (B1234903) ion at m/z 91, resulting from the loss of the pyrimidinyl radical from the benzylamine cation. Another significant fragmentation pathway would involve the loss of the amino group. The fragmentation of the pyrimidine ring itself can also lead to characteristic ions. sapub.orgnist.gov

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/z Proposed Fragment
185 [M]⁺ (Molecular Ion)
184 [M-H]⁺
106 [M - C₄H₃N₂]⁺ (Loss of pyrimidinyl radical)
91 [C₇H₇]⁺ (Tropylium ion)

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. It is a valuable tool for characterizing the chromophoric systems in this compound.

The structure of this compound contains two primary chromophores: the pyrimidine ring and the phenyl ring. These aromatic systems give rise to characteristic UV absorptions. The expected electronic transitions are primarily π → π* and n → π*. libretexts.orglibretexts.org

π → π Transitions:* These are high-energy transitions associated with the conjugated π-electron systems of the phenyl and pyrimidine rings. They typically result in strong absorption bands. For conjugated systems, the energy gap for π - π* transitions is smaller, leading to absorption at longer wavelengths. libretexts.orglibretexts.org

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (the lone pairs on the nitrogen atoms of the pyrimidine ring) to an anti-bonding π* orbital. These transitions are generally of lower energy and intensity compared to π → π* transitions. youtube.com

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of both the benzyl and pyrimidine moieties. Studies on similar pyrimidine derivatives show absorption bands in the 250 to 390 nm region, attributed to these π → π* and n → π* transitions. researchgate.net The exact position and intensity of the absorption maxima (λ_max) can be influenced by the solvent polarity. researchgate.net

UV-Vis absorption spectroscopy is a widely used technique to study the binding of small molecules to macromolecules like proteins. nih.gov When a small molecule like this compound binds to a protein, such as bovine serum albumin (BSA) or human serum albumin (HSA), changes in the microenvironment around the chromophore can lead to shifts in the UV-Vis absorption spectrum. semanticscholar.org

By titrating a solution of the protein with the compound and monitoring the changes in the absorption spectrum, information about the binding can be obtained. mdpi.comresearchgate.net For instance, a shift in the λ_max or a change in the molar absorptivity (hyperchromic or hypochromic effect) upon addition of the protein can indicate complex formation. semanticscholar.orgmdpi.com These spectral changes can be used to calculate binding constants and understand the nature of the interaction. mdpi.com

X-ray Crystallography

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound has not been published, analysis of closely related pyrimidine-benzyl compounds provides insight into the likely structural features. For example, the crystal structure of N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide reveals a monoclinic crystal system (space group P2₁/n). vensel.org In such structures, the packing is often stabilized by a network of intermolecular hydrogen bonds, for instance, between amine hydrogens and pyrimidine nitrogens (N-H···N). vensel.orgresearchgate.net

Single Crystal Structure Determination

A search of prominent crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a single crystal structure for this compound. Therefore, detailed information regarding its crystal system, space group, unit cell dimensions, and specific intramolecular bond lengths and angles derived from X-ray crystallography is not available in the public domain.

Co-crystal Structures with Biological Targets

Similarly, no co-crystal structures of this compound with any biological targets have been deposited in the Protein Data Bank (PDB) or other publicly accessible databases. As a result, there is no available information on its binding modes, specific interactions with amino acid residues of target proteins, or any conformational changes that may occur upon binding.

Role As a Synthetic Intermediate and Scaffold in Chemical Biology

3-Pyrimidin-2-ylbenzylamine as a Building Block in Complex Molecule Synthesis

The utility of this compound as a synthetic intermediate lies in the reactivity of its constituent parts: the pyrimidine (B1678525) core and the benzylamine (B48309) side chain. The pyrimidine ring, an electron-deficient heterocycle, and the nucleophilic amino group are key sites for chemical modification. gsconlinepress.com Chemists can functionalize the amino group through reactions like acylation, alkylation, or condensation to attach various pharmacophoric fragments. mdpi.com For instance, the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives has been achieved through methods like the Buchwald-Hartwig amination, demonstrating a viable strategy for creating C-N bonds involving the pyrimidine amine. mdpi.com

Furthermore, the pyrimidine ring itself can be constructed through various synthetic routes, often in a multi-component fashion, which allows for the introduction of diversity around the core structure. organic-chemistry.orgresearchgate.net A common strategy involves the condensation of a β-dicarbonyl compound (or its equivalent), an aldehyde, and a source of ammonia (B1221849) or an amidine. researchgate.netnih.gov In the context of this compound, a retrosynthetic analysis would suggest that it could be assembled from precursors like 3-formylbenzonitrile, an appropriate amidine, and a reducing agent, or by modifying a pre-formed pyrimidine ring.

The synthesis of analogs of the well-known kinase inhibitor Imatinib highlights the use of a similar phenylamino-pyrimidine scaffold as a key precursor. mdpi.com In one approach, an aldehyde-functionalized phenylamino-pyrimidine was used as a platform to generate a library of new derivatives through subsequent reactions, showcasing how a molecule like this compound can serve as a foundational element for building molecular complexity. mdpi.com

Pyrimidine-Benzylamine Scaffold in Privileged Structure Discovery

The pyrimidine nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.govresearchgate.net This term describes molecular frameworks that can bind to multiple, often unrelated, biological targets, making them rich sources for drug discovery. researchgate.netresearchgate.net The pyrimidine core is a fundamental component of nucleic acids (DNA and RNA) and is present in numerous FDA-approved drugs, including anticancer agents like 5-fluorouracil (B62378) and kinase inhibitors. nih.govnih.gov Its versatility stems from its ability to engage in various non-covalent interactions, particularly hydrogen bonding, through its nitrogen atoms, which can mimic the hinge-binding interactions of adenine (B156593) in the ATP-binding sites of kinases. nih.gov

The fusion of a pyrimidine ring with other cyclic systems, such as in thieno[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines, has yielded a multitude of biologically active compounds, reinforcing the privileged nature of this heterocyclic system. nih.govnih.gov The benzylamine portion of the scaffold provides a vector for introducing substituents that can probe different regions of a target's binding site, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. nih.gov

The pyrimidine-benzylamine scaffold is a cornerstone in the rational design of novel chemical entities, particularly kinase inhibitors for cancer therapy. nih.gov Kinases are a major class of drug targets, and mutations in these enzymes are frequently implicated in cancer progression. nih.gov The pyrimidine core serves as an excellent starting point for designing molecules that compete with ATP for the kinase active site. nih.gov

Structure-based drug design often employs the pyrimidine scaffold to create inhibitors with improved efficacy and the ability to overcome drug resistance. researchgate.net For example, researchers have designed dual-target kinase inhibitors based on the pyrimidine framework to enhance therapeutic effects and reduce the likelihood of resistance. nih.govresearchgate.net By modifying the substituents on the pyrimidine and benzyl (B1604629) portions of the scaffold, medicinal chemists can optimize interactions with specific amino acid residues in the target kinase, leading to highly potent and selective inhibitors. The design of pyrazolo[3,4-d]pyrimidine inhibitors, which are bioisosteres of adenine, demonstrates how focused chemical modifications can direct activity against multiple oncogenic targets. nih.gov

The following table details examples of pyrimidine-based scaffolds that have been developed as kinase inhibitors, illustrating the strategic design process.

Scaffold TypeTarget Kinase(s)Therapeutic AreaDesign Strategy
Pyrazolo[3,4-d]pyrimidineBTK, EGFRCancerBioisosteric replacement of adenine; exploits similarities in ATP binding sites. nih.gov
Phenylamino-pyrimidineABL KinaseCancer (Leukemia)Analog of Imatinib; modification of a known drug scaffold. mdpi.com
Pyrido[2,3-d]pyrimidine (B1209978)Dihydrofolate Reductase, EGFRCancer, Infectious DiseaseFused ring system to enhance binding and explore larger chemical space. nih.gov
Thieno[2,3-d]pyrimidine (B153573)SIRT2CancerFused heterocyclic system to achieve selective inhibition. nih.gov
N-Arylpyrimidin-2-amineVarious KinasesCancerCore structure for library synthesis to identify potent and selective inhibitors. mdpi.com

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. researchgate.net This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds for high-throughput screening. rsc.org

The pyrimidine core is well-suited for synthesis via MCRs. The Biginelli reaction, a classic example, combines an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidines. nih.gov Modern variations of this and other MCRs have been developed to synthesize a wide array of substituted pyrimidines under various conditions, including environmentally friendly aqueous media. researchgate.netnih.gov For instance, a regioselective, iridium-catalyzed MCR has been developed to synthesize pyrimidines from amidines and up to three different alcohols. organic-chemistry.org

The integration of a benzylamine derivative into an MCR for pyrimidine synthesis could be envisioned through several routes. A three-component reaction of an appropriate aldehyde, a nitrile, and an amine can yield substituted pyridines and pyrimidines. acs.org This strategy allows for the incorporation of the benzylamine moiety directly into the final heterocyclic product, providing a rapid and efficient method for creating libraries of novel compounds based on the this compound scaffold.

A representative MCR for pyrimidine synthesis is outlined below:

Reaction TypeComponentsCatalyst/ConditionsProduct
Biginelli-like ReactionAromatic Aldehyde, Thiourea, Barbituric AcidCeric Ammonium (B1175870) Nitrate (CAN), WaterPyrimido[4,5-d]pyrimidine derivatives. researchgate.net
Iridium-Catalyzed AnnulationAmidine, Alcohols (up to 3)PN5P-Ir-pincer complexSubstituted Pyrimidines. organic-chemistry.org
Three-Component CouplingEnamine, Triethyl Orthoformate, Ammonium Acetate (B1210297)ZnCl₂4,5-Disubstituted Pyrimidines. organic-chemistry.org
One-Pot Three-ComponentN,N-dimethylacroleine, Sulfonylacetonitrile, AmmoniaOne-pot2-Amino-3-sulfonylpyridines (related heterocycles). acs.org

Future Directions for this compound-Based Research

The versatility of the this compound scaffold positions it as a valuable starting point for future research in medicinal chemistry and chemical biology. gsconlinepress.commdpi.com Future efforts are likely to focus on several key areas:

Exploration of New Therapeutic Targets: While kinase inhibition is a well-established application, the privileged nature of the pyrimidine scaffold suggests it could be adapted to target other protein families, such as proteases, G-protein coupled receptors (GPCRs), and epigenetic targets like histone deacetylases (HDACs). mdpi.com

Development of Covalent and Allosteric Inhibitors: Moving beyond traditional ATP-competitive inhibitors, future designs could incorporate reactive moieties (warheads) to form covalent bonds with the target protein, potentially leading to increased potency and duration of action. nih.gov Additionally, the scaffold could be modified to target allosteric sites, offering a path to greater selectivity.

Advanced Synthetic Methodologies: The development of novel MCRs and other efficient synthetic strategies will be crucial for expanding the chemical space around the this compound core. researchgate.netrsc.org This includes the use of flow chemistry and automated synthesis to accelerate the discovery of new lead compounds.

Application in Chemical Biology: Derivatives of this compound could be functionalized with probes, such as fluorescent tags or biotin, to create chemical tools for studying biological pathways, identifying new drug targets, and validating mechanisms of action.

Overcoming Drug Resistance: A major challenge in cancer therapy is acquired drug resistance. nih.gov Future research will focus on designing next-generation inhibitors based on the pyrimidine-benzylamine scaffold that are active against resistant mutants of clinically important targets. researchgate.net

Q & A

Q. What strategies are effective in resolving contradictions in reported physicochemical data of pyrimidine derivatives?

  • Methodology : Cross-reference primary sources (e.g., NIST Chemistry WebBook ) for melting points, spectral data, and solubility. Replicate experiments under standardized conditions (e.g., solvent purity, heating rates). Systematic literature reviews should prioritize peer-reviewed journals over vendor catalogs to avoid discrepancies in CAS registry numbers or structural annotations .
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Q. How to design bioactivity assays for evaluating the pharmacological potential of this compound?

  • Methodology : Use in vitro enzyme inhibition assays (e.g., kinase profiling) with IC₅₀ determination. For cellular studies, select models relevant to hypothesized targets (e.g., cancer cell lines for apoptosis assays). Include positive controls (e.g., staurosporine for kinase inhibition) and validate results via dose-response curves and statistical analysis (p < 0.05) .

Data Contradiction & Experimental Design

Q. How should researchers address inconsistencies in synthetic yields of this compound across studies?

  • Methodology : Analyze variables such as reagent stoichiometry, reaction time, and purification methods. For example, column chromatography vs. recrystallization may impact yield and purity. Compare datasets using ANOVA to identify statistically significant factors .

Q. What steps ensure reproducibility when scaling up this compound synthesis from lab to pilot-scale?

  • Methodology : Conduct kinetic studies to identify rate-limiting steps (e.g., exothermicity or byproduct formation). Use process analytical technology (PAT) like in-situ FTIR for real-time monitoring. Pilot batches should adhere to cGMP guidelines if intended for preclinical trials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.